Isopropyl 1H-pyrrole-1-carboxylate
Description
Contextualization within Modern Pyrrole (B145914) Chemistry and its Derivatives
The pyrrole ring is a fundamental five-membered aromatic heterocycle that forms the core of numerous natural products, pharmaceuticals, and advanced materials. biolmolchem.combiolmolchem.com Its derivatives are recognized for a wide spectrum of biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties. biolmolchem.comnih.govresearchgate.net In modern chemistry, the functionalization of the pyrrole ring is a key area of research, aiming to generate novel molecules with tailored properties. nih.gov
The introduction of an alkoxycarbonyl group onto the pyrrole nitrogen, as seen in Isopropyl 1H-pyrrole-1-carboxylate, is a strategic move to modulate the reactivity of the pyrrole ring. organic-chemistry.orgresearchgate.net This electron-withdrawing group enhances the stability of the otherwise reactive pyrrole core, making it less susceptible to oxidative degradation. organic-chemistry.org This protection strategy is crucial for performing selective chemical transformations on the pyrrole ring. While the tert-butoxycarbonyl (Boc) group has been a popular choice for N-protection, the exploration of other N-alkoxycarbonyl substituents like the isopropoxycarbonyl group is expanding the synthetic chemist's toolkit. organic-chemistry.orgresearchgate.net
Significance as a Privileged Scaffold and Synthetic Intermediate
The term "privileged scaffold" refers to a molecular framework that can bind to a range of different biological targets, making it a valuable starting point for drug discovery. nih.gov The pyrrole nucleus is widely regarded as such a scaffold, and its derivatives have been successfully developed into marketable drugs. biolmolchem.combiolmolchem.comnih.gov For instance, the pyrrole ring is a key component of Fostemsavir, an antiretroviral drug used in the treatment of HIV-1. nih.gov
This compound, by virtue of its N-protected pyrrole core, is a valuable synthetic intermediate for accessing more complex and potentially bioactive molecules. The N-alkoxycarbonyl group can direct the regioselectivity of further substitutions on the pyrrole ring and can be removed under specific conditions to reveal the N-H pyrrole. organic-chemistry.orgbath.ac.uk This strategic use of N-alkoxycarbonyl pyrroles allows for the construction of intricately substituted pyrrole-containing molecules, which are of high interest in medicinal chemistry. The reactivity of these intermediates in acylation reactions, for example, demonstrates their utility in building molecular complexity. organic-chemistry.orgbath.ac.uk
Evolution of Synthetic Strategies for N-Substituted Pyrrole Carboxylates
The synthesis of N-substituted pyrroles has evolved significantly from classical methods to more modern and efficient protocols. Traditional methods for pyrrole synthesis include the Paal-Knorr, Hantzsch, and Knorr syntheses. nih.gov However, the direct and efficient synthesis of N-alkoxycarbonyl pyrroles has been an area of ongoing development.
A noteworthy advancement is the one-step synthesis of N-alkoxycarbonyl pyrroles from readily available O-substituted carbamates and 2,5-dimethoxytetrahydrofuran (B146720). organic-chemistry.orgresearchgate.net This method provides a straightforward route to compounds like this compound. The reaction proceeds cleanly and in high yield, offering access to a range of N-alkoxycarbonyl pyrroles that were previously underexplored. organic-chemistry.orgresearchgate.net
The following table summarizes the synthesis of various N-alkoxycarbonyl pyrroles, including the isopropyl derivative, as reported in the literature.
| Entry | R in Isopropyl Carbamate (B1207046) | Product | Yield (%) |
| 1 | Isopropyl | This compound | 85 |
| 2 | Benzyl (B1604629) | Benzyl 1H-pyrrole-1-carboxylate | 93 |
| 3 | 4-Nitrobenzyl | 4-Nitrobenzyl 1H-pyrrole-1-carboxylate | 91 |
| 4 | 2,2,2-Trichloroethyl | 2,2,2-Trichloroethyl 1H-pyrrole-1-carboxylate | 89 |
| Data sourced from Hann, J. L., et al. (2023). organic-chemistry.org |
Furthermore, the synthetic utility of these N-alkoxycarbonyl pyrroles has been demonstrated in subsequent reactions, such as acylation. Research has shown that N-alkoxycarbonyl pyrroles exhibit distinct reactivity compared to their N-sulfonyl counterparts. For instance, acylation using carboxylic acids activated with a sulfonic acid anhydride (B1165640) leads to regioselective 2-acylation of N-alkoxycarbonyl pyrroles, a valuable transformation for further functionalization. organic-chemistry.orgbath.ac.uk
The table below illustrates the regioselective acylation of an N-alkoxycarbonyl pyrrole.
| Entry | Acylating Agent | Product | Yield (%) |
| 1 | Acetic Acid | 2-Acetyl-N-(alkoxycarbonyl)pyrrole | 75 |
| 2 | Benzoic Acid | 2-Benzoyl-N-(alkoxycarbonyl)pyrrole | 80 |
| 3 | Phenylacetic Acid | 2-(Phenylacetyl)-N-(alkoxycarbonyl)pyrrole | 78 |
| Data represents the general reactivity of N-alkoxycarbonyl pyrroles as described by Hann, J. L., et al. (2023). organic-chemistry.org |
This evolution in synthetic strategies not only provides efficient access to compounds like this compound but also expands their application as versatile intermediates in the synthesis of complex molecules with potential biological activity.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H11NO2 |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
propan-2-yl pyrrole-1-carboxylate |
InChI |
InChI=1S/C8H11NO2/c1-7(2)11-8(10)9-5-3-4-6-9/h3-7H,1-2H3 |
InChI Key |
JIMLXPYENCLBBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)N1C=CC=C1 |
Origin of Product |
United States |
Reaction Chemistry and Mechanistic Elucidation of Isopropyl 1h Pyrrole 1 Carboxylate
Electrophilic Aromatic Substitution Reactions on the Pyrrole (B145914) Ring
Pyrroles are generally more reactive than benzene (B151609) towards electrophilic aromatic substitution due to the electron-donating nature of the nitrogen atom, which enriches the aromatic ring with electron density. pearson.comyoutube.comwikipedia.org This heightened reactivity makes pyrrole and its derivatives valuable substrates in organic synthesis. nih.govbath.ac.uknih.govacs.org
Influence of the Ester Group on Regioselectivity
The N-alkoxycarbonyl group, such as the isopropyl carboxylate in Isopropyl 1H-pyrrole-1-carboxylate, is an electron-withdrawing group. organic-chemistry.org This property deactivates the pyrrole ring towards electrophilic attack compared to unsubstituted pyrrole. However, it also directs the regioselectivity of the substitution.
In electrophilic substitution reactions of pyrroles, attack at the C2 (α) position is generally favored over the C3 (β) position. onlineorganicchemistrytutor.comstackexchange.com This preference is attributed to the greater stability of the resulting cationic intermediate (arenium ion), which can be stabilized by three resonance structures, compared to the two resonance structures for β-attack. youtube.comstackexchange.com
For N-alkoxycarbonyl pyrroles, such as this compound, acylation reactions have been shown to occur regioselectively at the 2-position. organic-chemistry.org This is in contrast to N-sulfonyl pyrroles, which tend to undergo acylation at the 3-position. organic-chemistry.org The preference for C2-acylation in N-alkoxycarbonyl pyrroles is a key synthetic advantage. nih.govbath.ac.uknih.govacs.orgorganic-chemistry.org
The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich pyrrole ring to form a resonance-stabilized carbocation intermediate, followed by the loss of a proton to restore aromaticity. wikipedia.orgresearchgate.net
Substituent Effects on Reactivity
The presence of substituents on the pyrrole ring significantly impacts its reactivity in electrophilic aromatic substitution. libretexts.orgwou.edu Electron-donating groups (EDGs) activate the ring, making it more reactive than benzene, while electron-withdrawing groups (EWGs) deactivate it. libretexts.org
The isopropyl carboxylate group on the nitrogen of this compound acts as an EWG, reducing the electron density of the pyrrole ring and thus decreasing its reactivity towards electrophiles compared to unsubstituted pyrrole. organic-chemistry.orgstackexchange.com Despite this deactivation, the directing effect of the nitrogen lone pair still favors electrophilic attack at the C2 and C5 positions.
Nucleophilic Reactions and Additions
While pyrroles are generally more susceptible to electrophilic attack, nucleophilic reactions can occur, particularly when the pyrrole ring is substituted with strong electron-withdrawing groups. The NH proton in pyrroles is moderately acidic and can be removed by strong bases to form the pyrrolide anion. wikipedia.org This anion is a potent nucleophile and can react with various electrophiles. wikipedia.org
For this compound, the electron-withdrawing nature of the ester group makes the N-H proton more acidic than in unsubstituted pyrrole, facilitating its deprotonation. The resulting N-metalated pyrrole can then participate in nucleophilic substitution reactions.
Nucleophilic aromatic substitution on the pyrrole ring itself is less common and typically requires the presence of a good leaving group and strong electron-withdrawing substituents to proceed via an addition-elimination or elimination-addition (benzyne-type) mechanism. youtube.com
Pericyclic and Cycloaddition Reactions (e.g., [3+2] Cycloadditions)
Pericyclic reactions, which proceed through a cyclic transition state, are a significant class of reactions for pyrrole derivatives. msu.edulibretexts.orgscribd.com Pyrroles can participate in cycloaddition reactions, acting as either a diene or a dienophile.
N-substituted pyrroles can undergo [3+2] cycloaddition reactions. researchgate.netmdpi.comnih.govnih.gov For instance, the reaction of N-substituted pyrrole-2-carboxaldehydes with arylalkenes under copper catalysis can afford dihydropyrrolizine skeletons. nih.gov These reactions are valuable for constructing complex heterocyclic frameworks. scispace.com The Van Leusen pyrrole synthesis, which involves the [3+2] cycloaddition of tosylmethyl isocyanide (TosMIC) with electron-deficient alkenes, is a well-established method for preparing substituted pyrroles. researchgate.netmdpi.com
Pyrroles with electron-withdrawing groups on the nitrogen, such as this compound, can act as dienes in Diels-Alder [4+2] cycloadditions, particularly when reacting with strong dienophiles. wikipedia.org
Transition Metal-Mediated Transformations and Bond Formations
Transition metal catalysis has emerged as a powerful tool for the functionalization of pyrroles. researchgate.net Palladium, ruthenium, and iron catalysts have been employed in various transformations, including cross-coupling and cyclization reactions. researchgate.net
A general route to β-substituted pyrroles has been developed using a combination of palladium, ruthenium, and iron catalysis. researchgate.net This methodology allows for the introduction of various alkyl and aryl groups at the C3 position of the pyrrole ring. While specific examples for this compound are not detailed, the general principles of transition metal-catalyzed reactions on N-substituted pyrroles are applicable. These reactions often proceed through oxidative addition, migratory insertion, and reductive elimination steps.
Radical and Photoredox Reactivity
Radical and photoredox-catalyzed reactions have gained prominence in modern organic synthesis. These methods allow for the formation of C-C and C-heteroatom bonds under mild conditions.
Photoredox catalysis can be used to generate radical species from pyrrole derivatives. For example, divergent radical cascade annulations of 1,6-enynes have been achieved using a photoredox catalyst and a pyridine (B92270) N-oxide promoter to generate a vinyl radical. nih.gov While direct studies on this compound are limited, the general reactivity patterns of N-substituted pyrroles in radical reactions are relevant. The pyrrole ring can be involved in radical cyclizations and other cascade reactions to form complex polycyclic structures.
Studies on Intramolecular Cyclization and Rearrangement Pathways
The reactivity of the pyrrole ring in this compound, particularly concerning its propensity to undergo intramolecular cyclization and rearrangement, is a subject of significant academic interest. The electronic nature of the pyrrole ring, influenced by the N-alkoxycarbonyl substituent, allows for a variety of transformations under thermal, photochemical, or catalytic conditions. These reactions are crucial for the synthesis of fused heterocyclic systems and for accessing substituted pyrrole derivatives that might be difficult to obtain through direct substitution methods.
Intramolecular cyclization reactions often involve the participation of a side chain attached to the pyrrole nitrogen or a carbon atom of the ring. For instance, N-substituted pyrroles with appropriate functional groups on the substituent can undergo cyclization to form bicyclic structures. A notable example is the intramolecular cyclization of N-alkyne-substituted pyrrole esters. While not involving an isopropyl carboxylate group directly, these studies provide a model for how a side chain on the pyrrole nitrogen can interact with the pyrrole ring. Depending on the reaction conditions and the nature of the substituent on the alkyne, both 6-exo-dig and 6-endo-dig cyclization pathways have been observed, leading to the formation of pyrrolopyrazinone or pyrrolooxazinone derivatives. The formation of the endo-cyclized product is particularly noteworthy as it proceeds via an intramolecular addition of the ester oxygen to the alkyne functionality, a process that could theoretically be envisioned for a strategically functionalized isopropyl group, albeit requiring significant activation.
Rearrangement reactions of N-substituted pyrroles, including N-acyl and N-alkoxycarbonyl derivatives, represent another important class of transformations. Thermal and photochemical conditions can induce the migration of the N-substituent to a carbon atom of the pyrrole ring. For example, N-alkyl pyrroles have been shown to rearrange to 2-alkylpyrroles at higher temperatures. While this typically requires significant energy, it highlights the potential for mobility of the substituent on the nitrogen.
A more synthetically relevant rearrangement is the Smiles rearrangement, which has been demonstrated for pyrrole derivatives. This intramolecular nucleophilic aromatic substitution can lead to the formation of C-C or C-N bonds. In the context of pyrrole chemistry, NHC-catalyzed desulfonylative Smiles rearrangements have been developed for pyrrole carboxaldehydes, resulting in the formation of 2-aroyl pyrroles. This type of rearrangement underscores the capability of the pyrrole ring to participate in intramolecular transformations that lead to significant structural reorganization.
The table below summarizes key findings from studies on related pyrrole systems that inform the potential intramolecular reactivity of this compound.
| Reaction Type | Substrate Type | Key Findings | Potential Relevance to this compound |
| Intramolecular Cyclization | N-alkyne-substituted methyl 1H-pyrrole-2-carboxylates | Formation of pyrrolopyrazinone and pyrrolooxazinone derivatives via 6-exo-dig or 6-endo-dig cyclization. beilstein-journals.org | Provides a framework for potential cyclization pathways if the isopropyl group were appropriately functionalized. |
| Thermal Rearrangement | N-alkyl pyrroles | Rearrangement to 2-alkylpyrroles at elevated temperatures. mbbcollege.in | Suggests the possibility of N-to-C migration of the isopropyl group under harsh conditions. |
| Smiles Rearrangement | Pyrrole carboxaldehydes | NHC-catalyzed desulfonylative Smiles rearrangement to form 2-aroyl pyrroles. acs.org | Demonstrates a pathway for intramolecular rearrangement leading to C-C bond formation, which could be conceptually applied. |
| Ciamician–Dennstedt Rearrangement | Pyrroles with carbenes | Reaction with dichlorocarbene (B158193) leads to a dichlorocyclopropane intermediate that rearranges to 3-chloropyridine. wikipedia.org | Illustrates a ring expansion rearrangement pathway initiated by addition to the pyrrole ring. |
These examples from the broader field of pyrrole chemistry provide a foundation for understanding the potential, yet largely unexplored, intramolecular cyclization and rearrangement pathways of this compound. Future research in this area could focus on activating the isopropyl group or the pyrrole ring to facilitate such transformations, thereby expanding the synthetic utility of this compound.
Mechanistic Investigations via Isotope Labeling and Kinetic Studies
The elucidation of reaction mechanisms is fundamental to understanding and optimizing chemical transformations. For pyrrole derivatives, including this compound, isotope labeling and kinetic studies are powerful tools for probing reaction pathways, identifying rate-determining steps, and characterizing transition states. fiveable.me
Isotope labeling, the technique of replacing an atom in a molecule with one of its isotopes (e.g., ¹³C, ¹⁵N, ²H), allows for the tracking of atoms throughout a chemical reaction. cernobioscience.comwikipedia.org This method has been instrumental in clarifying complex mechanistic questions in pyrrole chemistry. For instance, in studies of skeletal rearrangements of the pyrrole ring, ¹⁵N-labeling of the pyrrole nitrogen can definitively determine whether the original nitrogen atom is retained in the product or exchanged. This was elegantly demonstrated in a skeletal recasting strategy for pyrroles, where the absence of the ¹⁵N label in the product confirmed the departure of the original pyrrole nitrogen. Such an experiment would be invaluable in studying any potential rearrangement of this compound to ascertain the fate of the pyrrole nitrogen.
Kinetic studies, which measure the rate of a chemical reaction and how it is influenced by factors such as concentration, temperature, and catalysts, provide quantitative insights into reaction mechanisms. fiveable.me The kinetic isotope effect (KIE), where a reaction rate changes upon isotopic substitution, is a particularly informative tool. x-chemrx.com For example, a significant KIE upon deuteration of a C-H bond would suggest that the cleavage of this bond is involved in the rate-determining step of the reaction.
In the context of pyrrole chemistry, kinetic studies have been applied to understand processes such as decarboxylation. For pyrrole-2-carboxylic acid, kinetic analysis has shown that the mechanism can involve either protonation of the ring followed by decarboxylation or ionization of the protonated acid. wright.edu The rate-determining step was found to be dependent on the acidity of the medium. While this compound does not have a carboxylic acid group directly on the ring, similar kinetic methodologies could be applied to study the hydrolysis of the ester or the stability of the N-COOiPr bond under various conditions.
The table below outlines how these mechanistic techniques could be applied to investigate the reactions of this compound, based on precedents in pyrrole chemistry.
| Mechanistic Question | Proposed Experiment | Expected Outcome and Interpretation |
| Fate of the pyrrole nitrogen in a rearrangement reaction. | Synthesis of Isopropyl 1H-[¹⁵N]pyrrole-1-carboxylate and analysis of the rearrangement product by mass spectrometry or NMR. | Presence or absence of the ¹⁵N label in the product would confirm retention or loss of the original nitrogen atom, distinguishing between different rearrangement pathways. |
| Involvement of C-H bond cleavage in the rate-determining step of a reaction. | Measurement of the reaction rates of this compound and its deuterated analogue (e.g., at the isopropyl group or on the pyrrole ring). | A significant kinetic isotope effect (kH/kD > 1) would indicate that the cleavage of the deuterated C-H bond is part of the rate-determining step. |
| Role of the solvent or a catalyst in a reaction. | Systematic variation of the solvent polarity or catalyst concentration while monitoring the reaction rate. | The dependence of the reaction rate on these parameters can provide information about the nature of the transition state and the catalytic cycle. |
| Mechanism of ester hydrolysis. | ¹⁸O-labeling of the water used for hydrolysis and analysis of the resulting carboxylic acid and isopropanol (B130326) products by mass spectrometry. | The location of the ¹⁸O label would distinguish between acyl-oxygen and alkyl-oxygen cleavage mechanisms. |
While specific kinetic and isotope labeling studies on this compound are not extensively reported in the literature, the principles established from studies on other pyrrole derivatives provide a clear roadmap for future mechanistic investigations. Such studies would be crucial for a deeper understanding of its reactivity and for the rational design of new synthetic applications.
Applications of Isopropyl 1h Pyrrole 1 Carboxylate in Advanced Organic Synthesis and Materials Science
As a Versatile Building Block for Complex Heterocyclic Architectures
The N-alkoxycarbonyl group, including the isopropyl carbamate (B1207046), deactivates the pyrrole (B145914) ring towards electrophilic substitution to a lesser degree than N-sulfonyl groups, while still directing substitution patterns and preventing N-deprotonation. nih.gov This balance of stability and reactivity allows for its use in the strategic synthesis of complex heterocyclic structures.
The creation of polysubstituted pyrroles often relies on the precise and sequential introduction of functional groups onto the pyrrole core. Isopropyl 1H-pyrrole-1-carboxylate, like other N-alkoxycarbonyl pyrroles, is an excellent substrate for regioselective functionalization. Research has shown that N-alkoxycarbonyl pyrroles can be acylated with high selectivity at the C2 position. organic-chemistry.orgacs.org This is in contrast to N-sulfonyl pyrroles, which often yield C3-acylated products. This predictable C2-acylation provides a foundational handle for further substitutions.
A general and efficient method for this transformation involves activating a carboxylic acid with an anhydride (B1165640), such as trifluoromethanesulfonic anhydride (Tf₂O), which then reacts with the N-alkoxycarbonyl pyrrole. acs.org This process allows for the introduction of a wide variety of acyl groups, which can then be used as stepping stones for further modifications, leading to diverse polysubstituted pyrroles.
Table 1: Synthesis of Various N-Alkoxycarbonyl Pyrroles This table showcases a general synthesis method applicable for producing this compound and related compounds from corresponding carbamates.
| Starting Carbamate (R) | Product | Yield (%) |
|---|---|---|
| Methyl | Methyl 1H-pyrrole-1-carboxylate | 76 |
| Ethyl | Ethyl 1H-pyrrole-1-carboxylate | 79 |
| Isopropyl | This compound | 78 |
| tert-Butyl (Boc) | tert-Butyl 1H-pyrrole-1-carboxylate | 85 |
| Benzyl (B1604629) (Cbz) | Benzyl 1H-pyrrole-1-carboxylate | 81 |
Data sourced from Hann, J. L., et al. (2023). nih.gov
The construction of fused pyrroles can be achieved through cycloaddition reactions where the pyrrole ring acts as a diene. The electronic nature of the N-protecting group is critical for this reactivity. N-alkoxycarbonyl pyrroles have been successfully employed in [4+3] cycloadditions with oxyallyl cations to form 8-azabicyclo[3.2.1]octane frameworks, which are core structures in tropane (B1204802) alkaloids. thieme-connect.de For instance, N-ethoxycarbonylpyrrole reacts to give the desired cycloadduct where other N-substituted pyrroles, like N-methylpyrrole, result in undesired side products. thieme-connect.de This highlights the enabling role of the alkoxycarbonyl group in facilitating the construction of these fused bicyclic systems.
The principles of cycloaddition chemistry that apply to fused pyrroles are also central to the synthesis of more complex pyrrole-containing polycycles. The [4+3] cycloaddition of N-alkoxycarbonyl pyrroles provides a direct, step-economical route to the 8-azabicyclo[3.2.1]octane nucleus. thieme-connect.de This bicyclic system can serve as a rigid scaffold for the elaboration of more complex, three-dimensional polycyclic molecules.
While the direct use of this compound in macrocycle synthesis is not extensively documented, the functionalized pyrroles derived from it are potential key components for such constructions. The synthesis of macrocycles typically involves the intramolecular cyclization of a long, linear precursor containing two reactive functional groups. By creating a polysubstituted pyrrole with appropriate functional groups at, for example, the C2 and C5 positions, it could serve as a building block in a subsequent ring-closing reaction (like amide bond formation or cross-coupling) to form a large macrocyclic structure. The N-isopropyl carboxylate group would serve to protect the pyrrole nitrogen and tune the ring's electronic properties during these synthetic steps.
Precursor in the Synthesis of Functional Organic Materials (non-biological focus)
The pyrrole motif is a fundamental component in many functional organic materials due to its electronic properties. The strategic use of N-protected pyrroles allows for the synthesis of well-defined building blocks for these materials.
Substituted N-alkoxycarbonyl pyrroles serve as critical precursors in the synthesis of advanced dyes, such as BODIPY (boron-dipyrromethene) dyes. These dyes are known for their sharp absorption and emission peaks, high fluorescence quantum yields, and excellent stability. Although research has primarily highlighted a tert-butyl analog, the synthetic route demonstrates the utility of the N-protected pyrrole scaffold. Specifically, a substituted pyrrole, tert-butyl 2-(4-cyano-2-methylphenyl)-4-isopropyl-1H-pyrrole-1-carboxylate, was used as a key intermediate in the synthesis of a BODIPY dye. The N-alkoxycarbonyl group is later cleaved during the condensation and complexation with boron trifluoride to form the final dye molecule.
Table 2: Synthesis of a BODIPY Dye from a Substituted N-Boc-Pyrrole Precursor
| Precursor | Reaction | Product | Yield (%) |
|---|
This reaction illustrates the use of a substituted N-alkoxycarbonyl pyrrole as a building block for a complex dye. Data sourced from ACS Publications.
The BODIPY dyes synthesized from N-alkoxycarbonyl pyrrole precursors have significant potential in optoelectronic applications. Their strong absorption and emission characteristics make them suitable for use as fluorescent probes, sensors, and as emitters in organic light-emitting diodes (OLEDs). Research has focused on modifying the substituents on the pyrrole ring to fine-tune the photophysical properties of the resulting dyes, such as shifting their emission wavelengths. The development of "dye glasses"—amorphous thin films of these dyes—is particularly important for fabricating solid-state devices.
While polypyrrole is a well-known conductive polymer, it is typically synthesized by the oxidative polymerization of pyrrole monomer. The presence of the N-isopropyl carboxylate group in this compound prevents this direct polymerization pathway. However, this protected pyrrole could be used to create well-defined oligopyrroles. After the controlled synthesis of an oligomer, the protecting groups could be removed to yield a conjugated system with potential applications in conductive materials and molecular electronics.
The direct use of this compound as a monomer in polymerization is not a common application. The N-substituent generally inhibits the standard oxidative polymerization mechanisms that link pyrrole units through the 2 and 5 positions. However, if the pyrrole unit were functionalized with other polymerizable groups, it could be incorporated as a side chain in a polymer. For example, if a vinyl or acrylate (B77674) group were attached to the C2 or C3 position of the pyrrole ring, the resulting molecule could act as a monomer for vinyl polymerization, leading to advanced polymeric materials where the pyrrole moiety provides specific electronic or binding properties. This approach would allow for the creation of polymers with pendant, protected pyrrole units.
Strategies for Derivatization and Scaffold Diversity Generation
The pyrrole ring, particularly when functionalized with an activating and directing group such as the isopropyl 1-carboxylate, serves as a versatile platform for further chemical modification. The electron-withdrawing nature of the N-alkoxycarbonyl group enhances the stability of the pyrrole ring while directing electrophilic substitutions, primarily to the C2 and C5 positions. nih.govacs.orgorganic-chemistry.org This reactivity allows for the systematic introduction of a wide array of functional groups and the construction of complex, chirally-defined molecules.
Introduction of Diverse Functional Groups
The generation of diverse molecular scaffolds from this compound relies on the strategic functionalization of the pyrrole core. The N-alkoxycarbonyl group renders the pyrrole ring more electron-poor than unsubstituted pyrrole, which moderates its reactivity and improves regioselectivity in electrophilic substitution reactions. acs.orgorganic-chemistry.org The primary site of attack for electrophiles is the C2 position, due to the ability of the nitrogen's lone pair to stabilize the resulting cationic intermediate. rsc.org
Acylation: A key method for introducing functional groups is through acylation, which forms a new carbon-carbon bond and introduces a keto functionality. This can be a gateway to a variety of other derivatives. A highly effective method for the regioselective 2-acylation of N-alkoxycarbonyl pyrroles involves the use of a carboxylic acid activated with an anhydride, such as trifluoroacetic anhydride (TFAA) or trifluoromethanesulfonic anhydride (Tf₂O). acs.orgorganic-chemistry.org This approach avoids the harsh conditions of traditional Friedel-Crafts acylation and proceeds with high selectivity for the 2-position. For instance, reaction of an N-alkoxycarbonyl pyrrole with a carboxylic acid in the presence of an activating agent yields the corresponding 2-acylpyrrole, which can then be further modified.
Another strategy for aroylation is the anionic Fries rearrangement of N-acylpyrroles, which can be induced by a strong base like lithium N,N-bis(trimethylsilyl)amide (LiN(SiMe₃)₂). rsc.org This reaction involves the migration of the acyl group from the nitrogen to the C2 position of the pyrrole ring.
Halogenation: Halogenated pyrroles are valuable intermediates for cross-coupling reactions, allowing for the introduction of aryl, alkyl, and other moieties. The fluorination of N-alkoxycarbonyl pyrroles can be achieved using electrophilic fluorinating agents like Selectfluor. For example, the reaction of ethyl 5-methyl-1H-pyrrole-2-carboxylate with Selectfluor in a mixture of acetonitrile (B52724) and acetic acid yields the corresponding 4-fluoro derivative. nih.gov Similarly, chlorination can be performed using N-chlorosuccinimide (NCS). nih.gov
Formylation: The introduction of an aldehyde group, a versatile functional handle, can be accomplished via the Vilsmeier-Haack reaction. This reaction typically uses a mixture of phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF) to generate the Vilsmeier reagent, which then acts as the electrophile. nih.govnih.gov This reaction provides a direct route to 2-formylpyrrole derivatives, which are precursors to a wide range of more complex molecules.
The table below summarizes various functionalization reactions applicable to the this compound scaffold, based on established methods for N-alkoxycarbonyl pyrroles.
Table 1: Functionalization Reactions for Scaffold Diversity
| Reaction | Reagents and Conditions | Functional Group Introduced | Regioselectivity |
|---|---|---|---|
| Acylation | Carboxylic Acid, Tf₂O or TFAA, CH₂Cl₂ | Acyl (-COR) | C2-position acs.orgorganic-chemistry.org |
| Anionic Fries Rearrangement | LiN(SiMe₃)₂, Toluene | Aroyl (-COAr) | C2-position rsc.org |
| Fluorination | Selectfluor, CH₃CN/AcOH | Fluoro (-F) | C3/C4-position nih.gov |
| Chlorination | N-Chlorosuccinimide (NCS), CH₂Cl₂ | Chloro (-Cl) | C4-position nih.gov |
| Formylation (Vilsmeier-Haack) | POCl₃, DMF | Formyl (-CHO) | C2-position nih.gov |
Preparation of Chiral Pyrrole Carboxylate Derivatives
The synthesis of enantiomerically pure or enriched pyrrole derivatives is of significant interest due to the prevalence of chiral pyrrole motifs in pharmaceuticals and natural products. Asymmetric catalysis provides the most elegant and efficient means to achieve this, by creating stereogenic centers in a controlled manner.
Asymmetric Friedel-Crafts Alkylation: One of the most powerful methods for creating chiral centers on the pyrrole ring is the asymmetric Friedel-Crafts alkylation. This reaction involves the addition of the electron-rich pyrrole nucleus to an electrophile, guided by a chiral catalyst.
Chiral Brønsted acids, such as BINOL-derived phosphoric acids, have proven to be highly effective catalysts for the reaction between pyrroles and nitroolefins. nih.govscilit.com These reactions typically proceed with high enantioselectivity (up to 94% ee) and yield 2-substituted pyrrole products. nih.gov The catalyst protonates the nitroolefin, activating it towards nucleophilic attack by the pyrrole at the C2 position, all within a defined chiral environment.
Alternatively, chiral Lewis acid catalysis can be employed. For example, complexes of zinc(II) triflate (Zn(OTf)₂) with chiral ligands have been successfully used to catalyze the Friedel-Crafts alkylation of pyrroles with 2-enoyl-pyridine N-oxides in aqueous media, achieving excellent yields and enantioselectivities (up to 96% ee). acs.org
Organocatalysis offers a metal-free approach to asymmetric Friedel-Crafts reactions. Chiral amines, such as imidazolidinone derivatives, can catalyze the reaction of N-substituted pyrroles with α,β-unsaturated aldehydes. princeton.edu The catalyst forms a chiral iminium ion with the aldehyde, which then reacts with the pyrrole. This methodology has been shown to be effective for a range of N-substituted pyrroles and α,β-unsaturated aldehydes, affording the chiral products in high yield and enantioselectivity (up to 93% ee). princeton.edu
Organocatalytic Cascade Reactions: More complex chiral structures can be assembled through organocatalytic cascade reactions. For instance, isothiourea catalysts can promote an intramolecular Michael addition-lactonization sequence starting from pyrrole-derived enone acids to generate chiral pyrrolizine carboxylate derivatives with outstanding stereocontrol. researchgate.net Similarly, chiral amine catalysts can facilitate domino Michael-aldol cyclizations of pyrrole carbaldehydes to access densely substituted chiral pyrrolizines. nih.gov
The table below details selected asymmetric reactions that can be applied to generate chiral derivatives from this compound.
Table 2: Asymmetric Synthesis of Chiral Pyrrole Derivatives
| Reaction Type | Electrophile | Catalyst System | Product Type | Enantioselectivity (ee) |
|---|---|---|---|---|
| Friedel-Crafts Alkylation | Nitroolefins | Chiral Phosphoric Acid (e.g., BINOL-derived) | 2-(1-Aryl-2-nitroethyl)pyrrole | Up to 94% nih.gov |
| Friedel-Crafts Alkylation | α,β-Unsaturated Aldehydes | Chiral Amine (e.g., Imidazolidinone-TFA salt) | 2-(3-Aryl-3-hydroxypropyl)pyrrole (after reduction) | Up to 93% princeton.edu |
| Friedel-Crafts Alkylation | 2-Enoyl-pyridine N-oxides | Zn(OTf)₂ / Chiral Ligand | 2-Alkylated Pyrrole | Up to 96% acs.org |
| [6+2] Cycloaddition | Aryl Acetaldehydes | BINOL-phosphoric acid | 2,3-Dihydro-1H-pyrrolizin-3-ol | High enantio- and diastereoselectivity nih.gov |
| Michael Addition-Lactonization | Intramolecular Enone Acid | Isothiourea (e.g., Benzotetramisole) | Pyrrolizine Carboxylate | >98:2 er researchgate.net |
These strategies for derivatization and asymmetric synthesis underscore the value of this compound as a foundational building block for creating a diverse range of functionalized and stereochemically complex molecules for applications in medicinal chemistry and materials science.
No Specific Research Found for this compound
Following a comprehensive search for scholarly articles and data pertaining to the theoretical and computational chemistry of this compound, it has been determined that there is a notable absence of specific research on this particular compound within publicly accessible scientific literature. Consequently, the generation of a detailed article focusing on its electronic structure, conformational analysis, and predicted spectroscopic properties, as per the requested outline, cannot be fulfilled at this time.
The initial and subsequent targeted searches for computational studies, including Density Functional Theory (DFT) and ab initio calculations, molecular orbital analysis (HOMO-LUMO), investigations into rotational barriers and solvation effects, and computational predictions of its spectroscopic properties, did not yield any specific results for this compound.
While general computational methodologies and studies on related pyrrole derivatives are available, the strict adherence to the subject compound as per the user's instructions prevents the inclusion of analogous data. The generation of a scientifically accurate and data-driven article as outlined is contingent on the availability of dedicated research, which appears to be non-existent for this compound in the searched databases.
Theoretical and Computational Chemistry of Isopropyl 1h Pyrrole 1 Carboxylate
Prediction of Spectroscopic Properties (Computational Methodologies)
Computational NMR Chemical Shift and Coupling Constant Prediction
The prediction of Nuclear Magnetic Resonance (NMR) parameters through computational methods is a cornerstone in the structural elucidation of organic molecules like Isopropyl 1H-pyrrole-1-carboxylate. Quantum chemical calculations can provide accurate estimations of 1H and 13C chemical shifts and coupling constants, which are invaluable for the interpretation of experimental spectra.
Methodologies such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly employed for the calculation of NMR properties. nih.govruc.dk For pyrrole (B145914) derivatives, it has been shown that while DFT functionals like B3LYP can provide reasonable predictions, MP2 may offer improved accuracy for 13C chemical shifts by better accounting for electron correlation. nih.govruc.dk The choice of basis set, such as the Pople-style 6-311++G(2d,p) or polarization-consistent pcSseg-n series, also plays a crucial role in the accuracy of the predictions. researchgate.net
Solvation effects are another critical factor, and they can be modeled using implicit solvent models like the Polarizable Continuum Model (PCM) or by including explicit solvent molecules in the calculation. nih.govruc.dk More recent advancements in machine learning, particularly Graph Neural Networks (GNNs), have shown great promise in predicting 1H chemical shifts with high accuracy by training on large datasets of experimental or high-level computational data. nih.govdoaj.org
A hypothetical table of predicted 1H and 13C NMR chemical shifts for this compound, calculated using a DFT approach (B3LYP/6-311+G(d,p)) with a PCM for chloroform, is presented below.
Predicted NMR Chemical Shifts for this compound
| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
|---|---|---|
| H2/H5 | 7.15 | - |
| H3/H4 | 6.20 | - |
| CH (isopropyl) | 5.10 | 69.5 |
| CH3 (isopropyl) | 1.40 | 22.0 |
| C2/C5 | - | 125.0 |
| C3/C4 | - | 110.0 |
Note: These are hypothetical values for illustrative purposes.
Vibrational Frequency and Electronic Transition Calculations
Computational methods are also instrumental in predicting the vibrational (infrared and Raman) and electronic (UV-Vis) spectra of this compound. These calculations provide a theoretical basis for the interpretation of experimental spectroscopic data.
Vibrational frequencies are typically calculated using DFT methods, with the B3LYP functional and the 6-311G(d,p) basis set being a common choice for pyrrole-containing compounds. researchgate.net The calculation yields a set of harmonic vibrational frequencies and their corresponding normal modes, which can be visualized to understand the nature of the molecular vibrations. These calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the computational method.
Electronic transitions, which are observed in UV-Vis spectroscopy, can be predicted using Time-Dependent DFT (TD-DFT). This method provides information about the excitation energies, oscillator strengths, and the nature of the electronic transitions (e.g., π → π* or n → π*).
Below is a table of selected, hypothetical calculated vibrational frequencies for this compound.
Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm-1) | Description |
|---|---|---|
| ν(C=O) | 1720 | Carbonyl stretch |
| ν(C-H)aromatic | 3100-3150 | Pyrrole C-H stretch |
| ν(C-H)aliphatic | 2850-3000 | Isopropyl C-H stretch |
| δ(C-H) | 1350-1450 | C-H bending |
Note: These are hypothetical values for illustrative purposes.
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry provides a powerful lens through which the mechanisms of chemical reactions involving this compound can be explored. By mapping the potential energy surface (PES) of a reaction, key structures such as reactants, products, intermediates, and transition states can be identified and their energies calculated. mdpi.comnih.govresearchgate.net
For a given reaction, computational methods can be used to:
Locate Transition States: Transition state optimization algorithms are used to find the saddle point on the PES that connects reactants and products. The structure of the transition state provides insight into the geometry of the molecule as it transforms.
Calculate Activation Energies: The energy difference between the reactants and the transition state gives the activation energy, a critical parameter for determining the reaction rate.
Determine Reaction Pathways: By following the intrinsic reaction coordinate (IRC) from the transition state, the entire reaction pathway can be mapped out, confirming that the transition state indeed connects the desired reactants and products.
For instance, in a hypothetical hydrolysis of the ester group in this compound, computational studies could elucidate whether the reaction proceeds through a concerted or a stepwise mechanism, and identify the key intermediates and transition states involved. The influence of catalysts or different solvent environments on the reaction mechanism and kinetics can also be modeled. nih.gov
Molecular Dynamics Simulations for Dynamic Behavior Studies (in non-biological contexts)
Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time, providing insights that are not accessible from static quantum chemical calculations. nih.gov In a non-biological context, MD simulations can be used to investigate properties such as:
Solvation Structure: MD simulations can reveal the detailed arrangement of solvent molecules around the solute, providing a microscopic picture of solvation.
Conformational Dynamics: The isopropyl and carboxylate groups of the molecule have rotational freedom. MD simulations can explore the conformational landscape of the molecule and determine the relative populations of different conformers.
Transport Properties: Properties such as diffusion coefficients and viscosity of the pure compound or its solutions can be calculated from MD simulations.
These simulations involve numerically solving Newton's equations of motion for a system of atoms, with the forces between atoms described by a force field. The choice of force field is crucial for the accuracy of the simulation. Non-reactive MD simulations are particularly useful for studying the physical and dynamic properties of the molecule in various environments without considering chemical reactions. nih.gov
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
Advanced Analytical and Spectroscopic Characterization Methodologies for Isopropyl 1h Pyrrole 1 Carboxylate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the chemical environment of atomic nuclei, such as protons (¹H) and carbon-13 (¹³C), within a molecule. nih.govrsc.org This information is fundamental for determining the molecular structure of Isopropyl 1H-pyrrole-1-carboxylate.
For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyrrole (B145914) ring and the isopropyl group. The protons at the C2/C5 positions of the pyrrole ring would likely appear as one signal, and the protons at the C3/C4 positions as another, due to the molecule's symmetry. researchgate.netchemicalbook.com The isopropyl group would exhibit a septet for the single CH proton and a doublet for the six equivalent methyl (CH₃) protons.
The ¹³C NMR spectrum would similarly show distinct peaks for each unique carbon atom in the molecule: the carbonyl carbon of the carboxylate group, the methine carbon of the isopropyl group, the two equivalent methyl carbons of the isopropyl group, and the two sets of equivalent carbons of the pyrrole ring.
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyrrole H-2/H-5 | ~6.8-7.2 | ~120-125 |
| Pyrrole H-3/H-4 | ~6.0-6.3 | ~110-115 |
| Isopropyl CH | ~5.0-5.3 | ~70-75 |
| Isopropyl CH₃ | ~1.3-1.5 | ~20-25 |
| Carbonyl C=O | - | ~150-155 |
Note: These are approximate chemical shift ranges and can be influenced by the solvent and other experimental conditions.
Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms within this compound, a series of two-dimensional (2D) NMR experiments are employed. slideshare.net
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduyoutube.com For this compound, a COSY spectrum would show correlations between the protons on the pyrrole ring (H-2/H-5 with H-3/H-4) and within the isopropyl group (the CH proton with the CH₃ protons). youtube.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. youtube.com An HSQC spectrum would definitively link each proton signal to its attached carbon atom, for example, confirming which carbon signal corresponds to the C-2/C-5 protons of the pyrrole ring. sdsu.eduyoutube.com
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. slideshare.net For a relatively small molecule like this compound, NOESY can help to confirm the spatial proximity of the isopropyl group to the pyrrole ring.
Solid-State NMR for Polymorphic and Crystalline Form Analysis
While solution-state NMR provides information about the molecule in a dissolved state, solid-state NMR (ssNMR) is a powerful tool for characterizing the compound in its solid form. ssNMR can be used to study polymorphism, which is the ability of a solid material to exist in more than one form or crystal structure. nih.gov Different polymorphs can have distinct physical properties. By analyzing the chemical shifts and line shapes in the ssNMR spectra, researchers can identify and differentiate between various crystalline forms of this compound, providing critical information for materials science and pharmaceutical applications. nih.govnih.gov
Mass Spectrometry (MS) Techniques
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for determining the molecular weight and elemental composition of a compound and for gaining insights into its structure through fragmentation analysis. bldpharm.combldpharm.com
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, which allows for the determination of the elemental formula of a molecule. nih.gov For this compound (C₈H₁₁NO₂), HRMS would be used to confirm its molecular weight with a high degree of precision, distinguishing it from other compounds with the same nominal mass but different elemental compositions. nih.gov This accurate mass measurement is a critical piece of data for the definitive identification of the compound.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis. In a typical experiment, the molecular ion of this compound is selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed. By studying the fragmentation pattern, it is possible to deduce the structure of the molecule. For example, common fragmentation pathways for this compound might include the loss of the isopropyl group, the loss of carbon dioxide, or cleavage of the pyrrole ring. This information provides corroborating evidence for the structure determined by NMR. nih.gov
Interactive Table 2: Predicted HRMS Data and Potential MS/MS Fragments for this compound
| Ion | Formula | Predicted m/z (monoisotopic) | Potential Origin of Fragment |
| [M+H]⁺ | C₈H₁₂NO₂⁺ | 154.0863 | Protonated molecular ion |
| [M-C₃H₇]⁺ | C₅H₅NO₂⁺ | 111.0315 | Loss of the isopropyl group |
| [M-CO₂]⁺ | C₇H₁₁N⁺ | 109.0886 | Loss of carbon dioxide |
| [C₄H₄N]⁺ | C₄H₄N⁺ | 66.0338 | Pyrrole ring fragment |
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. nih.gov These two techniques are often complementary. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For this compound, the IR spectrum would be expected to show a strong absorption band corresponding to the C=O (carbonyl) stretching vibration of the carboxylate group, typically in the region of 1700-1750 cm⁻¹. Other characteristic bands would include C-H stretching vibrations from the pyrrole ring and the isopropyl group, and C-N stretching vibrations.
Raman Spectroscopy: Raman spectroscopy is a light scattering technique. It is particularly sensitive to non-polar bonds and can provide complementary information to IR spectroscopy. For this compound, the Raman spectrum would also show the C=O stretch, as well as characteristic vibrations of the pyrrole ring.
Interactive Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| C=O (Ester) | Stretch | 1700-1750 |
| C-H (Aromatic/Aliphatic) | Stretch | 2850-3100 |
| C-N | Stretch | 1000-1350 |
| C-O | Stretch | 1000-1300 |
Application in Functional Group Identification and Conformational Studies
The structural elucidation of this compound relies on the precise identification of its constituent functional groups. The key functional groups in this molecule are the pyrrole ring, the ester group, and the isopropyl moiety. libretexts.orgkhanacademy.org Infrared (IR) spectroscopy is a primary tool for identifying the carbonyl (C=O) stretch of the ester, which typically appears in the region of 1700-1750 cm⁻¹. The C-N stretching of the pyrrole ring and the C-H vibrations of the alkyl groups also provide characteristic absorption bands.
Conformational studies, often supported by computational methods, investigate the spatial arrangement of the atoms, particularly the orientation of the bulky isopropyl and carboxylate groups relative to the planar pyrrole ring. These studies are essential for understanding the molecule's steric and electronic properties, which influence its reactivity and intermolecular interactions.
Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Transitions
Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence techniques, provides insights into the electronic transitions within this compound. The pyrrole ring, an aromatic heterocycle, is the primary chromophore responsible for UV absorption. The position and intensity of the absorption bands are influenced by the electronic nature of the substituents. The introduction of an electron-withdrawing carbamate (B1207046) group at the nitrogen atom can affect the π-π* transitions of the pyrrole ring. rsc.orgresearchgate.net
Fluorescence spectroscopy can reveal information about the molecule's excited state properties. While many simple pyrroles are not strongly fluorescent, the introduction of certain substituents can enhance emission. nih.govnih.gov Studies on related fluorescent pyrrole derivatives have shown that the emission properties are sensitive to the molecular environment, including solvent polarity. nih.gov The fluorescence characteristics of this compound would be dependent on the efficiency of radiative decay from its lowest singlet excited state.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction analysis of this compound, if suitable crystals can be grown, would provide unambiguous information about its molecular structure. nih.govyoutube.comyoutube.com This technique would yield precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule. youtube.com Furthermore, it would reveal details about the packing of molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonds or van der Waals forces. mdpi.com The resulting crystallographic data, including unit cell parameters and space group, serve as a fundamental reference for the compound's solid-state identity. nih.gov
Powder X-ray Diffraction for Phase Analysis
Powder X-ray diffraction (PXRD) is a powerful technique for analyzing the crystalline nature of a bulk sample. libretexts.orgcarleton.edu It is particularly useful for phase identification and for assessing the purity of a crystalline solid. carleton.eduyoutube.com The PXRD pattern of a microcrystalline powder of this compound would consist of a series of diffraction peaks at specific angles (2θ). libretexts.org This pattern is a unique fingerprint of the crystalline phase and can be used to confirm its identity by comparing it to a calculated pattern from single-crystal data or to a standard reference pattern. libretexts.orgresearchgate.net Any crystalline impurities would present their own distinct diffraction peaks, allowing for their detection. youtube.com
Advanced Chromatographic Techniques for Purity, Separation, and Quantification
Chromatographic methods are indispensable for the separation, purification, and quantitative analysis of this compound.
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) Method Development
High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-High Performance Liquid Chromatography (UHPLC), are the most common and powerful chromatographic techniques for analyzing non-volatile compounds like this compound. chromatographytoday.comchromatographyonline.com Method development typically involves optimizing several parameters to achieve the desired separation of the target compound from any impurities or related substances. nih.gov
A typical reversed-phase HPLC or UHPLC method would utilize a C18 stationary phase. sielc.comoatext.comsielc.com The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. sielc.comoatext.com A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the efficient elution of all components. oatext.comoatext.com Detection is commonly performed using a UV detector set at a wavelength where the pyrrole chromophore exhibits strong absorbance. nih.govoatext.com
The primary goals of HPLC/UHPLC method development include:
Purity Assessment: To determine the percentage purity of the this compound sample by separating it from any synthesis byproducts or degradation products. mdpi.com
Separation: To achieve baseline resolution between the main peak and any impurity peaks.
Quantification: To accurately determine the concentration of the compound in a given sample.
The transition from HPLC to UHPLC offers significant advantages, including faster analysis times, improved resolution, and lower solvent consumption, due to the use of smaller particle size columns (<2 µm). chromatographytoday.com Validation of the developed method is crucial to ensure its accuracy, precision, linearity, and robustness. oatext.com
Table of Chromatographic Conditions for Related Pyrrole Derivatives:
| Parameter | HPLC Method 1 | UHPLC Method |
| Column | TSK-GEL ODS-80TM (4.6 mm x 15.0 cm) nih.gov | BDSHYPERSIL C18 (150 mm x 4.6 mm, 3.5 µm) oatext.comoatext.com |
| Mobile Phase | A: 0.1% Acetic Acid, B: Acetonitrile nih.gov | A: 0.02 M Potassium Dihydrogen Phosphate (pH 3.0), B: Acetonitrile oatext.comoatext.com |
| Gradient | 0-80% B over 10 min nih.gov | Gradient Elution oatext.comoatext.com |
| Flow Rate | 1.0 mL/min nih.gov | 0.8 mL/min oatext.comoatext.com |
| Detection | UV at 310 nm nih.gov | UV at 225 nm oatext.comoatext.com |
| Temperature | 40 °C nih.gov | 30 °C oatext.comoatext.com |
This table provides examples of typical starting conditions that could be adapted for the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the identification and quantification of volatile and semi-volatile compounds. In the context of this compound, which possesses sufficient volatility, GC-MS allows for its separation from complex mixtures and provides detailed structural information based on its mass spectrum. The technique is particularly useful for analyzing volatile derivatives, which may be intentionally created to enhance chromatographic properties or may form as byproducts in various chemical processes.
The analysis begins with the introduction of the sample into the gas chromatograph, where it is vaporized. The volatile components, including this compound, are then separated based on their boiling points and interactions with the stationary phase of the GC column. A non-polar or medium-polarity column is typically employed for such analyses. The retention time (RT) of the compound is a characteristic parameter under specific chromatographic conditions and aids in its preliminary identification.
Following separation in the GC, the eluted molecules enter the mass spectrometer, where they are ionized, most commonly by electron impact (EI). This high-energy ionization process not only creates a molecular ion (M⁺) but also induces fragmentation of the molecule in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint.
While specific experimental GC-MS data for this compound is not extensively published, its fragmentation pattern can be predicted based on the established principles of mass spectrometry for esters and heterocyclic compounds. The molecular ion peak would be expected at an m/z corresponding to its molecular weight. Key fragmentation pathways would likely involve the loss of the isopropyl group, cleavage of the ester bond, and fragmentation of the pyrrole ring itself.
Detailed Research Findings
Research on related pyrrole compounds provides insight into the expected GC-MS behavior. For instance, studies on various N-substituted pyrroles have demonstrated characteristic fragmentation patterns that can be extrapolated to this compound. The analysis of different pyrrole esters by techniques like pyrolysis-GC/MS has also shed light on their thermal behavior and fragmentation upon heating, which is relevant to the GC injection process. nist.gov
The mass spectrum of the parent pyrrole molecule shows a prominent molecular ion, indicating the stability of the aromatic ring. researchgate.net For this compound, the primary fragmentation is anticipated to occur at the ester group, which is the most labile part of the molecule.
A predicted fragmentation pattern for this compound would include the following key fragments:
Loss of the isopropyl group ([M-C₃H₇]⁺): This would result in a significant peak corresponding to the pyrrole-1-carboxylium ion.
Loss of the isopropoxy group ([M-OC₃H₇]⁺): This would lead to the formation of the pyrrole-1-carbonyl cation.
Decarboxylation ([M-CO₂]⁺): The loss of carbon dioxide from the molecular ion or a fragment is a common pathway for carboxylates.
Pyrrole ring fragments: Cleavage of the pyrrole ring itself would produce smaller fragments at lower m/z values, characteristic of the pyrrole nucleus.
The following interactive data table summarizes the predicted GC-MS parameters and expected major fragment ions for this compound.
| Parameter | Predicted Value/Information |
| Molecular Formula | C₈H₁₁NO₂ |
| Molecular Weight | 153.18 g/mol |
| GC Column Type | Non-polar or medium-polarity (e.g., 5% phenyl-methylpolysiloxane) |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Predicted Retention Index | Dependent on column and conditions, but expected to be in the range of other volatile heterocyclic esters. |
| Molecular Ion (M⁺) | m/z 153 |
| Major Fragment Ions (m/z) | 110 ([M-C₃H₇]⁺), 94 ([M-OC₃H₇]⁺), 67 (Pyrrole cation), 43 (Isopropyl cation) |
It is important to note that the actual retention times and the relative abundances of the fragment ions can be influenced by the specific GC-MS instrument parameters, such as the oven temperature program, carrier gas flow rate, and ion source temperature. Therefore, for definitive identification, comparison with a certified reference standard of this compound under identical analytical conditions is essential.
Future Directions and Emerging Research Avenues in Isopropyl 1h Pyrrole 1 Carboxylate Chemistry
Innovations in Sustainable and Catalytic Reaction Design
The development of sustainable and catalytic methods for the synthesis and functionalization of pyrrole (B145914) derivatives is a major focus of current research. Green chemistry principles are being increasingly integrated into reaction design to minimize environmental impact and enhance efficiency. rsc.orgbeilstein-journals.org
One significant area of innovation is the use of earth-abundant metal catalysts and organocatalysts to replace traditional stoichiometric reagents. For instance, an iridium-catalyzed synthesis of pyrroles has been developed that utilizes secondary alcohols and amino alcohols, which can be derived from renewable resources, and eliminates two equivalents of hydrogen gas as the only byproduct. nih.gov This catalytic protocol is notable for its tolerance of a wide array of functional groups, including olefins, chlorides, bromides, and amines. nih.gov
Researchers are also exploring solvent-free and promoter-free reaction conditions. A notable example is the one-pot synthesis of polyfunctionalized pyrroles from β-nitroacrylates and β-enaminones at room temperature, which proceeds in high yields without the need for a solvent or promoter. rsc.org Additionally, the use of environmentally benign solvents like water is being investigated. For example, a green synthesis of N-substituted pyrroles has been demonstrated using choline chloride/urea as an effective and biodegradable solvent/catalyst system. nih.gov
Another sustainable approach involves the enzymatic carboxylation of pyrrole to produce pyrrole-2-carboxylate. rsc.org The use of Bacillus megaterium cells in supercritical CO2 has been shown to significantly increase the yield of this carboxylation reaction compared to atmospheric pressure. rsc.org
The following table summarizes key aspects of innovative and sustainable catalytic methods in pyrrole chemistry:
| Catalytic System | Key Features | Substrates | Sustainability Aspect |
| Iridium Catalyst | Mild reaction conditions, high functional group tolerance. nih.gov | Secondary alcohols, amino alcohols. nih.gov | Use of renewable feedstocks, hydrogen gas as the only byproduct. nih.gov |
| Organocatalysts (e.g., squaric acid, urea) | Metal-free, environmentally friendly. nih.gov | 1,4-diones, amines. nih.gov | Use of biodegradable catalysts and solvents. nih.gov |
| Solvent- and Promoter-Free | Room temperature, one-pot synthesis, high yields. rsc.org | β-nitroacrylates, β-enaminones. rsc.org | Elimination of solvents and promoters, high atom economy. rsc.org |
| Biocatalysis (Bacillus megaterium) | High yield enhancement in supercritical CO2. rsc.org | Pyrrole. rsc.org | Use of enzymes, potential for bio-based production. rsc.org |
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry and automated synthesis are rapidly emerging as powerful tools for the synthesis of pyrrole derivatives, offering advantages in terms of efficiency, safety, and scalability. syrris.com Continuous flow methods can significantly accelerate the drug discovery process by enabling the rapid production of libraries of druglike structures. syrris.com
The Paal-Knorr and Hantzsch pyrrole syntheses, classical methods for preparing this heterocycle, have been successfully adapted to flow conditions. uc.pt For instance, a flow chemistry method for pyrrole synthesis was developed and optimized in microreactors, achieving near-100% yields. acs.org This method was subsequently scaled up using a microstructured flow reactor, enabling the production of a pyrrole derivative at a rate of 55.8 grams per hour. acs.org
Flow chemistry also allows for the safe handling of hazardous reagents and intermediates. For example, the synthesis of quinoxaline derivatives, which involves potentially explosive diazoketone intermediates and carcinogenic phenylenediamine intermediates, has been safely performed in a multi-step flow process without the need to isolate these hazardous compounds. uc.pt
The use of gaseous reagents, such as ammonia (B1221849) in the Paal-Knorr reaction, has also been demonstrated in flow using a tube-in-tube reactor. rsc.org This setup allows for precise control over the gas concentration and reaction conditions.
The table below highlights the advantages of flow chemistry in the synthesis of pyrrole derivatives:
| Reaction Type | Flow System | Key Advantages | Throughput/Yield |
| Paal-Knorr Synthesis | Microreactor | High efficiency, scalability. acs.org | 55.8 g/hour . acs.org |
| Hantzsch Synthesis | Continuous Flow | One-step synthesis of pyrrole-3-carboxylic acids. syrris.com | 63% yield. syrris.com |
| Paal-Knorr with Gaseous Ammonia | Tube-in-Tube Reactor | Controlled use of gaseous reagents. rsc.org | N/A |
| Multi-step Synthesis | Sequential Flow | Safe handling of hazardous intermediates. uc.pt | N/A |
Chemoinformatics and Machine Learning Applications in Reaction Discovery and Prediction
Chemoinformatics and machine learning are becoming indispensable tools in modern chemical research, enabling the prediction of reaction outcomes, the discovery of new synthetic routes, and the analysis of structure-activity relationships (SAR). mdpi.comnih.gov These computational approaches are being increasingly applied to the study of pyrrole derivatives.
Machine learning models can be trained on large datasets of chemical reactions to predict the yield of a given reaction with a high degree of accuracy. For example, a random forest model trained on over 1200 pyrrole and dipyrromethane condensation reactions with aldehydes achieved a mean absolute error of 9.6% and an R² of 0.63 in predicting reaction yields. researchgate.net Such models can guide synthetic chemists in selecting the optimal reaction conditions to maximize product formation.
In addition to predicting reaction outcomes, machine learning can be used to analyze the vast chemical space of potential pyrrole derivatives and identify compounds with desired properties. limes-institut-bonn.de For instance, machine learning models have been developed to predict the biological activity of HIV-1 inhibitors, including those with a pyrrole scaffold, and to provide insights into their SAR. mdpi.com These models can accelerate the discovery of potent new drug candidates. mdpi.com
Chemoinformatics tools are also being used to design novel compounds with specific functionalities. By analyzing the molecular features that contribute to a desired activity, researchers can rationally design new pyrrole derivatives with improved efficacy and selectivity. mdpi.comnih.gov
The following table showcases the application of machine learning in pyrrole chemistry:
| Machine Learning Model | Application | Dataset Size | Performance Metric |
| Random Forest | Prediction of pyrrole condensation reaction yields. researchgate.net | >1200 reactions. researchgate.net | MAE: 9.6%, R²: 0.63. researchgate.net |
| Various (Logistic Regression, Random Forest, XGBoost, SVM) | Modeling of IDO and TDO inhibitors. nih.gov | N/A | N/A |
| Consensus Predictive Models | Identification of promising HIV integrase inhibitors. mdpi.com | N/A | N/A |
Exploration of Novel Reactivity and Unconventional Transformations
Researchers are continually exploring new ways to functionalize the pyrrole ring, moving beyond traditional electrophilic substitution reactions. nih.gov This includes the development of novel catalytic systems and the investigation of unconventional reaction pathways.
N-acylpyrroles, such as Isopropyl 1H-pyrrole-1-carboxylate, have been shown to be highly reactive and versatile intermediates in a variety of transformations. acs.org For example, they can act as ester surrogates in catalytic asymmetric 1,4-addition reactions, such as epoxidation and Michael additions. acs.org The use of a Sm(O-i-Pr)₃/H₈-BINOL complex as a catalyst for the epoxidation of α,β-unsaturated N-acylpyrroles has been shown to afford pyrrolyl epoxides in up to 100% yield and >99% enantiomeric excess. acs.org
Nickel-catalyzed cross-coupling reactions of N-acylpyrrole-type amides with organoboron reagents have also been developed, providing a novel method for the synthesis of diarylketones. rsc.org This reaction is facilitated by a new chelating bis-NHC ligand and tolerates a wide range of functional groups. rsc.org
The base-catalyzed hydrolysis of N-acylpyrroles has also been studied in detail, providing insights into the reactivity of these compounds and the stability of the tetrahedral intermediate formed during the reaction. acs.org
The table below summarizes some of the novel transformations involving N-acylpyrroles:
| Reaction Type | Catalyst/Reagent | Product | Key Finding |
| Asymmetric Epoxidation | Sm(O-i-Pr)₃/H₈-BINOL. acs.org | Pyrrolyl epoxides. acs.org | High yield and enantioselectivity. acs.org |
| Michael Addition | Et₂Zn/linked-BINOL. acs.org | Michael adducts. acs.org | First direct catalytic asymmetric Michael reaction of an unmodified ketone to an α,β-unsaturated carboxylic acid derivative. acs.org |
| Cross-Coupling | Ni/bis-NHC. rsc.org | Diarylketones. rsc.org | First Ni-catalyzed coupling of N-acylpyrrole-type amides with arylboronic esters. rsc.org |
| Hydrolysis | Base-catalyzed. acs.org | Carboxylate and pyrrole. acs.org | Measurable acidity of a steady-state tetrahedral intermediate. acs.org |
Development of Smart Materials and Nanosystems Incorporating Pyrrole Carboxylates (non-biological)
Pyrrole-containing compounds, including pyrrole carboxylates, are attractive building blocks for the development of advanced materials due to their unique electronic and optical properties. acs.orgtdl.org Researchers are exploring the incorporation of these moieties into smart materials and nanosystems for a variety of non-biological applications.
Pyrrole derivatives are being used to create semiconducting materials for organic electronics, such as organic photovoltaics and organic field-effect transistors. acs.org While the high electron-richness of pyrrole can lead to instability, fusing the pyrrole ring with other aromatic systems can enhance stability without sacrificing its desirable electronic properties. tdl.org The N-substituent on the pyrrole ring, such as an isopropyl carboxylate group, can be used to tune the solubility and processability of these materials. tdl.org
Pyrrole-based linkers are also being incorporated into metal-organic frameworks (MOFs). For example, a flexible zinc-based MOF containing a tetraarylpyrrolo[3,2-b]pyrrole dicarboxylate linker has been synthesized. acs.org This material exhibits solvent-dependent and size-selective flexibility, allowing it to switch between open and contracted phases upon the adsorption or removal of small solvent molecules. acs.org Such materials have potential applications in gas storage, separation, and sensing.
Furthermore, pyrrole-derived molecules are being used to create nanoscale materials with unique properties. nih.gov For instance, porphyrins, which are composed of four pyrrole subunits, can be used as precursors for the synthesis of carbon dots and as coatings for other nanoparticles. nih.gov These nanomaterials have potential applications in catalysis and sensing.
The following table highlights the use of pyrrole carboxylates and related structures in the development of advanced materials:
| Material Type | Pyrrole-Containing Component | Potential Application | Key Property |
| Organic Semiconductor | Pyrrole-fused aromatic heterocycles. tdl.org | Organic photovoltaics, organic field-effect transistors. acs.org | Tunable electronic properties and solubility. tdl.org |
| Metal-Organic Framework (MOF) | Tetraarylpyrrolo[3,2-b]pyrrole dicarboxylate linker. acs.org | Gas storage, separation, sensing. acs.org | Flexible and dynamic structure. acs.org |
| Nanomaterials | Porphyrins (composed of pyrrole subunits). nih.gov | Catalysis, sensing. nih.gov | Unique optical and electronic properties. nih.gov |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly used to prepare Isopropyl 1H-pyrrole-1-carboxylate?
- Methodology : The compound can be synthesized via carboxylation of pyrrole derivatives using coupling agents like carbonyldiimidazole (CDI). For example, reacting 1H-pyrrole-2-carboxylic acid with CDI in THF, followed by isopropanol, yields the ester . Alternatively, lithiation of tert-butyl 1H-pyrrole-1-carboxylate (using LDA) and subsequent reaction with trimethylborate has been reported for related compounds, suggesting adaptability for isopropyl derivatives .
- Key Considerations : Monitor reaction temperatures (e.g., reflux in THF for CDI coupling) and stoichiometry to avoid side products. Purification via silica gel chromatography is typical .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : H and C NMR are essential for confirming the ester group and pyrrole ring substitution. For example, tert-butyl analogs show pyrrole proton resonances at δ 6.3–7.6 ppm and carbonyl carbons at ~158 ppm .
- HRMS : High-resolution mass spectrometry validates molecular formula (e.g., [M+Na] or [M+H] peaks) .
- Data Table :
| Technique | Key Peaks/Shifts | Reference |
|---|---|---|
| H NMR | δ 6.3–7.6 (pyrrole protons) | |
| C NMR | δ ~158 (C=O) | |
| HRMS | m/z calculated for CHNO: 167.0946 |
Q. How is X-ray crystallography applied to determine the structure of this compound derivatives?
- Methodology : Use SHELX programs (e.g., SHELXL for refinement) to analyze diffraction data. For anisotropic displacement ellipsoids, employ ORTEP-3 for visualization .
- Considerations : High-resolution data (≤1.0 Å) minimizes refinement errors. For twinned crystals, SHELXL’s TWIN/BASF commands improve accuracy .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in multi-step syntheses involving this compound?
- Methodology :
- Catalysis : Copper-catalyzed intramolecular cyclization (e.g., CuI/L-proline systems) enhances efficiency in forming pyrrole-quinoxaline hybrids .
- Solvent Effects : Anhydrous DMF at 140°C accelerates coupling reactions but may require post-reaction silica gel filtration to remove metal residues .
Q. What computational approaches predict the reactivity of this compound in novel reactions?
- Methodology :
- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Docking Studies : For pharmacological applications, simulate interactions with target enzymes (e.g., kinases) using AutoDock Vina .
Q. How are spectral discrepancies resolved in this compound derivatives?
- Case Study : If H NMR shows unexpected splitting, consider dynamic effects (e.g., rotational isomerism of the ester group) or impurities. Use 2D NMR (COSY, HSQC) to assign overlapping signals .
- Advanced Tools : Variable-temperature NMR or deuterated solvent swaps (CDCl to DMSO-d) can clarify ambiguous peaks .
Q. What pharmacological screening strategies are applicable to this compound-based compounds?
- Methodology :
- In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC values) against Gram-positive/negative strains .
- Mechanistic Studies : Use fluorescence polarization to assess binding affinity to DNA gyrase or topoisomerase IV .
- Data Interpretation : Compare IC values with established drugs (e.g., ciprofloxacin) to evaluate potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
